Cyclohexyldiethoxymethylsilane is classified as an organosilicon compound. It is often sourced from chemical suppliers specializing in silanes and related compounds. The compound can be identified by its Chemical Abstracts Service number 109629-99-4, which facilitates its recognition in scientific literature and commercial databases.
The synthesis of cyclohexyldiethoxymethylsilane can be accomplished through several methods. The most common approach involves the reaction of cyclohexylmagnesium bromide with diethoxymethylsilane. This reaction typically occurs in an inert atmosphere to prevent moisture interference.
Cyclohexyldiethoxymethylsilane has a molecular formula of CHOSi, indicating it contains silicon, carbon, hydrogen, and oxygen atoms. Its structure features a cyclohexyl ring bonded to a silicon atom, which is further bonded to two ethoxy groups and one methyl group.
This configuration allows for significant flexibility and reactivity in various chemical environments.
Cyclohexyldiethoxymethylsilane participates in various chemical reactions, including:
The mechanism of action for cyclohexyldiethoxymethylsilane primarily revolves around its ability to bond with substrates through silanol formation upon hydrolysis. This process enhances adhesion between organic materials and inorganic surfaces.
This dual-step process allows for the formation of robust siloxane networks that contribute to improved mechanical properties in coatings and adhesives.
These properties make cyclohexyldiethoxymethylsilane suitable for various industrial applications where moisture resistance and adhesion are critical.
Cyclohexyldiethoxymethylsilane finds application across several scientific domains:
Its versatility makes it an essential component in formulating advanced materials that require specific mechanical properties and surface characteristics.
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